

Nuclear Magnetic Resonance (NMR) spectroscopy for 2-(4-hydroxyphenyl)propionic acid characterization.

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Compound of Interest

Compound Name: 2-(4-Hydroxyphenyl)propionic acid

Cat. No.: B1209934

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Application Notes and Protocols for the NMR Characterization of 2-(4-hydroxyphenyl)propionic acid

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation and characterization of organic molecules. This application note provides a detailed protocol for the characterization of **2-(4-hydroxyphenyl)propionic acid**, a significant compound in various research and development sectors, using ^1H and ^{13}C NMR spectroscopy. The provided methodologies and data analysis are intended to guide researchers, scientists, and drug development professionals in obtaining high-quality, reproducible NMR data for this and similar phenolic acid compounds.

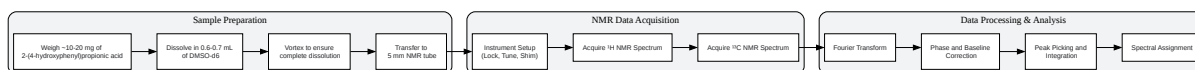
Materials and Equipment

- **2-(4-hydroxyphenyl)propionic acid** (purity >98%)
- Deuterated dimethyl sulfoxide (DMSO- d_6 , 99.9 atom % D)
- NMR spectrometer (e.g., 400 MHz or higher)

- 5 mm NMR tubes
- Pipettes and appropriate glassware
- Vortex mixer
- Filtration apparatus (e.g., pipette with glass wool)

Experimental Protocols

A detailed workflow for the NMR characterization of **2-(4-hydroxyphenyl)propionic acid** is presented below.



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Figure 1: Experimental workflow for NMR analysis.

Sample Preparation

- Accurately weigh approximately 10-20 mg of **2-(4-hydroxyphenyl)propionic acid** into a clean, dry vial.
- Add 0.6-0.7 mL of DMSO-d₆ to the vial.
- Vortex the mixture until the sample is completely dissolved.
- Transfer the solution into a 5 mm NMR tube. It is recommended to filter the solution through a pipette with a small plug of glass wool to remove any particulate matter.

NMR Data Acquisition

The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be optimized for different instruments.

^1H NMR Spectroscopy:

Parameter	Recommended Value
Pulse Program	zg30
Number of Scans	16
Relaxation Delay	5.0 s
Acquisition Time	4.0 s
Spectral Width	20 ppm
Temperature	298 K

^{13}C NMR Spectroscopy:

Parameter	Recommended Value
Pulse Program	zgpg30
Number of Scans	1024
Relaxation Delay	2.0 s
Acquisition Time	1.0 s
Spectral Width	240 ppm
Temperature	298 K

Data Processing

- Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
- Perform phase correction and baseline correction to obtain a clean spectrum.

- Reference the ^1H spectrum to the residual DMSO peak at 2.50 ppm and the ^{13}C spectrum to the DMSO- d_6 peak at 39.52 ppm.
- Integrate the peaks in the ^1H spectrum.
- Perform peak picking for both ^1H and ^{13}C spectra.

Data Analysis and Interpretation

The chemical structure of **2-(4-hydroxyphenyl)propionic acid** with atom numbering is shown below:

Figure 2: Molecular structure and atom numbering.

^1H NMR Spectral Data

The following table summarizes the assigned ^1H NMR data for **2-(4-hydroxyphenyl)propionic acid** in DMSO- d_6 .

Signal	Chemical Shift (δ , ppm)	Multiplicity	Integration	Coupling Constant (J, Hz)	Assignment
1	12.15	br s	1H	-	COOH
2	9.18	s	1H	-	Ar-OH
3	7.09	d	2H	8.5	H-2, H-6
4	6.67	d	2H	8.5	H-3, H-5
5	3.51	q	1H	7.1	H-7
6	1.29	d	3H	7.1	H-9

^{13}C NMR Spectral Data

The following table summarizes the assigned ^{13}C NMR data for **2-(4-hydroxyphenyl)propionic acid** in DMSO- d_6 .

Signal	Chemical Shift (δ , ppm)	Assignment
1	175.1	C-8 (COOH)
2	156.0	C-4
3	132.3	C-1
4	128.0	C-2, C-6
5	114.9	C-3, C-5
6	44.5	C-7
7	19.1	C-9

Summary

This application note provides a comprehensive protocol for the NMR characterization of **2-(4-hydroxyphenyl)propionic acid**. The detailed experimental procedures and fully assigned spectral data serve as a valuable resource for researchers in quality control, drug discovery, and chemical synthesis. Adherence to these protocols will facilitate the acquisition of high-quality and reliable NMR data for structural confirmation and purity assessment.

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